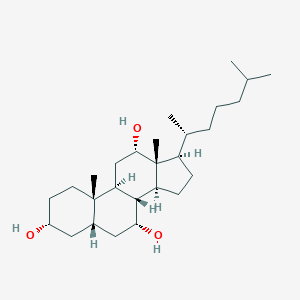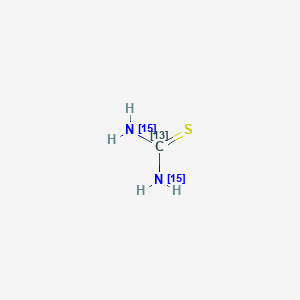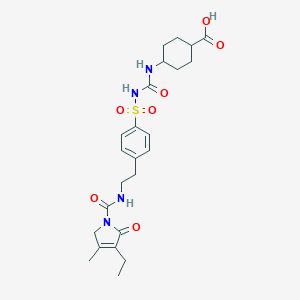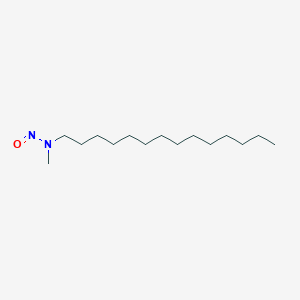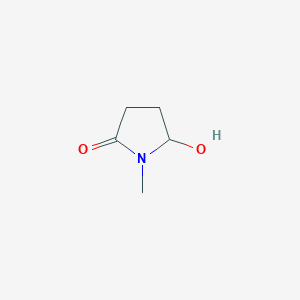
5-Hydroxy-1-methylpyrrolidin-2-one
Vue d'ensemble
Description
5-Hydroxy-1-methylpyrrolidin-2-one is a chemical compound with the molecular formula C5H9NO2 . It is also known by other names such as 5-HYDROXY-1-METHYL-2-PYRROLIDONE and 5-Hydroxy-N-methyl-2-pyrrolidone .
Synthesis Analysis
The synthesis of 5-Hydroxy-1-methylpyrrolidin-2-one involves the use of N-methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts . When treated with O2 at 75 °C, N-methylpyrrolidinone is converted into the corresponding hydroperoxide, 5-hydroperoxy-1-methylpyrrolidin-2-one .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-1-methylpyrrolidin-2-one is characterized by a five-membered ring with a hydroxyl group and a carbonyl group . The InChI code for this compound is 1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 .Chemical Reactions Analysis
In the presence of O2, the amido alcohol intermediate, 5-hydroxy-1-methylpyrrolidin-2-one, undergoes rapid oxidation to N-methylsuccinimide . This reaction is part of a regenerative hydroperoxide system .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-1-methylpyrrolidin-2-one is 115.13 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique
Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects . This group of compounds has diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . It has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
- Petrochemical Industry : NMP is used to recover certain hydrocarbons generated in the processing of petrochemicals, such as the recovery of 1,3-butadiene and acetylene .
- Polymer Industry : Its good solvency properties have led to NMP’s use to dissolve a wide range of polymers .
- Battery Industry : NMP is used heavily in lithium-ion battery fabrication, as a solvent for electrode preparation, because NMP has a unique ability to dissolve polyvinylidene difluoride binder .
- Pharmaceutical Industry : In the pharmaceutical industry, N-Methyl-2-pyrrolidone is used in the formulation for drugs by both oral and transdermal delivery routes .
- Catalytic Cycle : The use of N-Methylpyrrolidinone in a catalytic cycle employing O2 and H2 in the presence of transition metal catalysts provides a regenerative hydroperoxide system .
Safety And Hazards
Orientations Futures
The pyrrolidine ring, which is a part of the 5-Hydroxy-1-methylpyrrolidin-2-one structure, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future directions of research on this compound could involve exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
Propriétés
IUPAC Name |
5-hydroxy-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-6-4(7)2-3-5(6)8/h4,7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHYULORNYSOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423780 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylpyrrolidin-2-one | |
CAS RN |
41194-00-7 | |
| Record name | 5-hydroxy-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Hydroxy-N-methyl-2-pyrrolidoneethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,11-Dichloro-6,11-dihydro-6-methyldibenzo[c,f][1,2]thiazepine 5,5-dioxide](/img/structure/B29075.png)
